molecular formula C19H26N2O6 B1417439 6-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-hexanoic acid oxalate CAS No. 1185294-38-5

6-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-hexanoic acid oxalate

Cat. No.: B1417439
CAS No.: 1185294-38-5
M. Wt: 378.4 g/mol
InChI Key: FWOIFGUMISJPDB-UHFFFAOYSA-N
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Description

6-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-hexanoic acid oxalate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dihydro-isoquinoline moiety and a hexanoic acid chain, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-hexanoic acid oxalate typically involves multiple steps, starting with the preparation of the dihydro-isoquinoline core This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline structure

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-hexanoic acid oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the isoquinoline ring or the hexanoic acid chain.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic ring or the hexanoic acid chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted isoquinoline or hexanoic acid derivatives.

Scientific Research Applications

6-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-hexanoic acid oxalate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 6-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-hexanoic acid oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in metabolic processes or bind to receptors that regulate cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    (3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-acetic acid hydrochloride: This compound shares the dihydro-isoquinoline core but has a shorter acetic acid chain instead of the hexanoic acid chain.

    (3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-propanoic acid: Similar structure with a propanoic acid chain.

Uniqueness

6-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-hexanoic acid oxalate is unique due to its longer hexanoic acid chain, which may confer different physical and chemical properties compared to its shorter-chain analogs. This uniqueness can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

6-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]hexanoic acid;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2.C2H2O4/c1-17(2)12-13-8-5-6-9-14(13)16(19-17)18-11-7-3-4-10-15(20)21;3-1(4)2(5)6/h5-6,8-9H,3-4,7,10-12H2,1-2H3,(H,18,19)(H,20,21);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOIFGUMISJPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=NCCCCCC(=O)O)N1)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185294-38-5
Record name Hexanoic acid, 6-[(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)amino]-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185294-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-hexanoic acid oxalate
Reactant of Route 2
6-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-hexanoic acid oxalate
Reactant of Route 3
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6-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-hexanoic acid oxalate
Reactant of Route 4
6-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-hexanoic acid oxalate
Reactant of Route 5
6-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-hexanoic acid oxalate
Reactant of Route 6
6-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-hexanoic acid oxalate

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